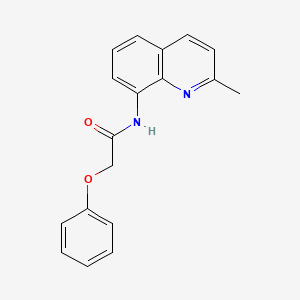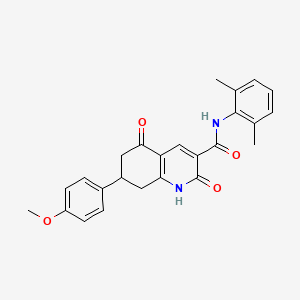![molecular formula C22H22N4O2S B11450191 2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol](/img/structure/B11450191.png)
2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
The synthesis of 2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol involves multiple steps and specific reaction conditions. One common synthetic route includes the use of starting materials such as 4,4-dimethyl-2-phenyl-2-oxazoline and various reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the complex structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol has a wide range of scientific research applications. In chemistry, it is used as a ligand in various catalytic reactions. In biology, it has potential applications in the study of enzyme interactions and protein binding. In medicine, this compound is being investigated for its potential therapeutic effects, including its use as an anticancer agent. In industry, it is used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol stands out due to its unique structure and diverse range of applications. Similar compounds include 4,4-dimethyl-2-phenyl-2-oxazoline and other heterocyclic compounds with similar ring structures . The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets and its potential for use in various fields of research and industry .
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol |
InChI |
InChI=1S/C22H22N4O2S/c1-22(2)10-14-15-17-19(20(23-8-9-27)25-12-24-17)29-21(15)26-16(18(14)28-11-22)13-6-4-3-5-7-13/h3-7,12,27H,8-11H2,1-2H3,(H,23,24,25) |
InChI Key |
RARHPZUDJHHHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C3C4=C(C(=NC=N4)NCCO)SC3=NC(=C2OC1)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B11450124.png)
![ethyl 6-acetylimino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450131.png)
![(3E,5E)-3,5-bis[(2,4-dimethoxyphenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B11450136.png)
![3-[(2,4-Dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11450141.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11450148.png)
![N-(4-chlorophenyl)-2-{[1-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11450156.png)


![N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11450164.png)
![6-(4-Chlorobenzyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11450167.png)
![8-(4-fluorobenzyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11450172.png)

![1-(4-Chlorophenyl)-2-{[4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone](/img/structure/B11450179.png)
![1-[(2Z)-5-[4-(ethylsulfonyl)butyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11450205.png)
